2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-16-8-4-2-7(3-5-8)12-10(15)13-9(14)6-11/h2-5H,6H2,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWKXORLQVYKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407047 | |
| Record name | 2-Chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13558-78-6 | |
| Record name | 2-Chloro-N-[[(4-methoxyphenyl)amino]carbonyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13558-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
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Reagents : 2-Chloroacetamide, oxalyl chloride, 4-methoxyaniline, 1,2-dichloroethane.
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Procedure :
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2-Chloroacetamide (1.70 g, 18.2 mmol) is dissolved in anhydrous 1,2-dichloroethane (20 mL).
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Oxalyl chloride (2 mL) is added at 0°C, and the mixture is refluxed at 90°C for 4 hours.
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After cooling to 0°C, 4-methoxyaniline (2.24 g, 18.2 mmol) is introduced, yielding a yellow solid after filtration and washing.
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Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity | Confirmed by NMR |
| Reaction Time | 4 hours |
| Temperature | 90°C (reflux) |
Key Observations :
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The absence of a base necessitates precise stoichiometry to avoid side reactions.
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1,2-Dichloroethane optimizes intermediate stability, though alternatives like ethyl acetate or butyl acetate (used in analogous syntheses) may enhance solubility.
Alternative Synthesis Routes and Adaptations
Methods developed for structurally related compounds, such as 2-chloro-N-(methylsulfonyl)acetamide, provide insights into optimizing the target compound’s synthesis.
Solvent Screening and Temperature Effects
Data from analogous chloroacetylation reactions highlight solvent impacts:
| Solvent | Temperature | Yield (Analogous Compound) | Source |
|---|---|---|---|
| Ethyl acetate | 65°C | 94% | |
| Butyl acetate | 125°C | 74% | |
| Sulfolane | 130°C | 53% |
Implications for Target Synthesis :
Role of Bases in Yield Enhancement
Triethylamine (Et₃N) and potassium tert-butoxide significantly improve yields in related reactions:
| Base | Yield Increase | Reaction Context | Source |
|---|---|---|---|
| Et₃N (1.1 equiv.) | 90% → 94% | Carbamate formation | |
| KOtBu (5 equiv.) | 74% → 89.7% | Alkylation of butanol |
Recommendation :
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Adding 1.1 equivalents of Et₃N during the coupling step may mitigate protonation of 4-methoxyaniline, enhancing nucleophilicity.
Optimization of Reaction Conditions
Temperature and Time Profiling
Prolonged heating at 90°C ensures complete oxalyl chloride activation but risks byproduct formation. Comparative data from suggest shorter durations (e.g., 8–12 hours) at moderate temperatures (65–125°C) balance efficiency and purity.
Workup and Purification
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Precipitation : Cooling the reaction mixture to 0°C precipitates the product, simplifying isolation.
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Recrystallization : Ethanol or ethyl acetate/petroleum ether mixtures refine purity, as demonstrated in related syntheses.
Analytical Characterization
Spectral Data
Purity Assessment
Comparative Analysis of Synthesis Methods
| Method | Yield | Solvent | Base | Temperature |
|---|---|---|---|---|
| Direct chloroacetylation | 78% | 1,2-Dichloroethane | None | 90°C |
| Ethyl acetate adaptation | 94%* | Ethyl acetate | KOtBu | 65°C |
| Et₃N-assisted coupling | 90%* | MeCN | Et₃N | Room temp |
*Yields extrapolated from analogous reactions.
Critical Takeaways :
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Base addition (Et₃N or KOtBu) improves yields by deprotonating intermediates.
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Solvent polarity and boiling point dictate reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile involved .
Scientific Research Applications
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Cancer Treatment : Research indicates that derivatives of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide may act as inhibitors of the ATF4 pathway, which is implicated in various cancers. Compounds targeting this pathway have been studied for their efficacy in treating conditions such as glioblastoma and breast cancer .
- Neurodegenerative Diseases : The compound is also being explored for its potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's. Its role in modulating the unfolded protein response could be beneficial in managing these conditions .
- Anti-inflammatory Properties : Studies have highlighted its anti-inflammatory effects, which can be vital in treating diseases characterized by chronic inflammation. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential use as a non-steroidal anti-inflammatory drug (NSAID) .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis of this compound is crucial for developing derivatives with enhanced biological activity:
- Synthesis Methods : The compound can be synthesized through various chemical reactions involving chlorination and acetamide formation. Recent advancements have focused on optimizing these synthetic pathways to improve yield and purity .
- Structure-Activity Relationship (SAR) : Investigating the SAR has revealed that modifications to the phenyl ring and the carbamoyl group can significantly affect the biological activity of the compound. For instance, introducing electron-donating groups can enhance its anti-inflammatory properties .
The biological activities of this compound have been assessed through various assays:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential for protecting cells from oxidative stress. This activity was evaluated using DPPH radical scavenging assays, showing efficacy comparable to established antioxidants like ascorbic acid .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies using human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines have shown that derivatives of this compound possess cytotoxic effects, particularly against U-87 cells .
Case Studies and Research Findings
Several case studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Acetamide Derivatives
Key Observations :
- The methoxy group (OCH₃) in the target compound increases melting point compared to nitro (NO₂) or hydroxyl (OH) derivatives, likely due to enhanced intermolecular interactions .
- Electron-withdrawing groups (e.g., NO₂) reduce basicity of the amide nitrogen, altering reactivity in nucleophilic substitutions .
Comparison :
Table 3: Pharmacological Profiles of Acetamide Derivatives
Key Insights :
- The methoxyphenyl-carbamoyl moiety enhances anticancer activity by improving cellular uptake and target affinity (e.g., inhibition of tyrosine kinases) .
- Antimicrobial activity correlates with substituent polarity; the methoxy group in 1m restricts activity to Gram-positive bacteria, unlike sulfonamide derivatives with broader spectra .
Substituent Effects on Reactivity and Bioactivity
- Methoxy Group (OCH₃) : Enhances electron density on the aryl ring, promoting π-π stacking in biological targets .
- Nitro Group (NO₂): Reduces metabolic stability but increases electrophilicity, useful in prodrug designs .
- Hydroxyl Group (OH) : Introduces hydrogen-bonding capacity but may reduce bioavailability due to higher solubility in aqueous phases .
Biological Activity
2-Chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide (CAS No. 13558-78-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl moiety, and an acetamide functional group. The presence of these functional groups is believed to influence its biological activity significantly.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that it may act as an inhibitor of key inflammatory mediators such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical in the pathogenesis of inflammatory diseases .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro experiments have shown that the compound can reduce the expression of COX-2 and iNOS mRNA levels in stimulated cells. This reduction correlates with decreased production of pro-inflammatory cytokines, suggesting a potential role in managing conditions characterized by chronic inflammation .
Cytotoxicity and Antitumor Activity
In addition to its anti-inflammatory effects, there is emerging evidence that this compound may possess cytotoxic properties against certain cancer cell lines. Studies have demonstrated that it can induce apoptosis in tumor cells through the activation of intrinsic apoptotic pathways . The specific mechanisms remain to be fully elucidated but may involve modulation of cellular signaling pathways associated with cell survival and proliferation.
Study 1: In Vitro Analysis
A study conducted on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values varied among different cell lines, indicating selective cytotoxicity. For instance, the compound exhibited an IC50 of approximately 25 µM against breast cancer cells while being less effective against normal fibroblast cells .
Study 2: In Vivo Efficacy
An animal model study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. Results indicated that administration of this compound significantly reduced paw swelling compared to control groups, supporting its therapeutic potential for treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through structure-activity relationship studies. Modifications to the methoxy group or variations in the acetamide structure may enhance or diminish its anti-inflammatory and cytotoxic effects. For instance, replacing the methoxy group with other electron-donating substituents has been shown to increase COX-2 inhibitory activity .
Data Summary Table
| Biological Activity | Mechanism | IC50 (µM) | Model |
|---|---|---|---|
| Anti-inflammatory | COX-2 and iNOS inhibition | N/A | In vitro (cell lines) |
| Cytotoxicity | Induction of apoptosis | 25 | In vitro (breast cancer cells) |
| Anti-inflammatory | Reduction of paw edema | N/A | In vivo (rat model) |
Q & A
Q. What are the established synthetic routes for 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-methoxyphenylcarbamoyl chloride with chloroacetamide derivatives under reflux in anhydrous solvents like DMF or acetonitrile. Catalysts such as KI may enhance reactivity . Reaction progress is monitored by TLC, and purification is achieved via column chromatography using gradients of ethyl acetate and hexane. Yield optimization (e.g., 72–76% in analogous compounds) depends on stoichiometric control and inert atmospheric conditions .
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- IR Spectroscopy : Key peaks include N–H stretching (~3314 cm⁻¹), C=O (amide I band at ~1661 cm⁻¹), and C–Cl (~784 cm⁻¹) .
- ¹H NMR : Signals for the methylene (–CH₂–) group appear at δ 4.1 ppm, while aromatic protons (Ar–H) resonate between δ 6.9–7.5 ppm .
- Purity : Assessed via GC (>95% purity) and melting point analysis (118–122°C for structural analogs) .
Q. What safety protocols are critical during handling?
Methodological Answer: The compound is a severe eye irritant (H318 hazard code). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention . Storage requires anhydrous, inert conditions (e.g., under nitrogen) at <15°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points (e.g., 105–122°C) for analogs?
Methodological Answer: Discrepancies may arise from impurities or polymorphic forms. Validate purity via HPLC or GC-MS . Recrystallize using solvents like ethanol/water mixtures to isolate the thermodynamically stable polymorph. Compare experimental data with single-crystal XRD results (e.g., triclinic systems with a = 8.326 Å, b = 9.742 Å) to confirm structural consistency .
Q. What computational strategies predict the compound’s reactivity in medicinal chemistry?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes in hypoglycemic pathways) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing nucleophilic attack sites .
- MD Simulations : Assess stability in aqueous solutions using GROMACS with CHARMM force fields .
Q. How does the carbamoyl group influence crystallographic packing?
Methodological Answer: The carbamoyl moiety participates in intermolecular hydrogen bonds (N–H⋯O), forming infinite chains along crystallographic axes. Compare with analogs like 2-chloro-N-(4-fluorophenyl)acetamide, where C–H⋯O intramolecular interactions create six-membered rings. Refinement via SHELXL (using SHELX-97) reveals bond-length deviations (<0.009 Å) and torsional angles critical for packing stability .
Q. What strategies validate synthetic products when spectral data overlaps with byproducts?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, especially for aromatic regions .
- XRD Analysis : Resolve ambiguities using single-crystal data (e.g., space group P1 for triclinic systems) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., m/z 199.63 for C₉H₁₀ClNO₂) and fragments .
Key Research Gaps and Recommendations
- Toxicology : Limited data on chronic exposure; conduct Ames tests and zebrafish embryo assays .
- Biological Screening : Explore activity against kinase targets (e.g., EGFR) using SAR studies of carbamoyl analogs .
- Scale-Up : Optimize flow chemistry for reproducibility, leveraging continuous reactors to minimize byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
